

An In-depth Technical Guide to the SU5214 VEGFR2 Signaling Pathway

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Compound of Interest

Compound Name: SU5214

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Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a pivotal receptor tyrosine kinase, plays a central role in angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of numerous pathologies, most notably cancer. Consequently, VEGFR2 has emerged as a prime therapeutic target for anti-angiogenic therapies. **SU5214** is a small molecule inhibitor that has been instrumental in the preclinical investigation of VEGFR2 signaling. This technical guide provides a comprehensive overview of the **SU5214**-mediated inhibition of the VEGFR2 signaling pathway, including its mechanism of action, downstream effects, and the experimental protocols required for its characterization. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

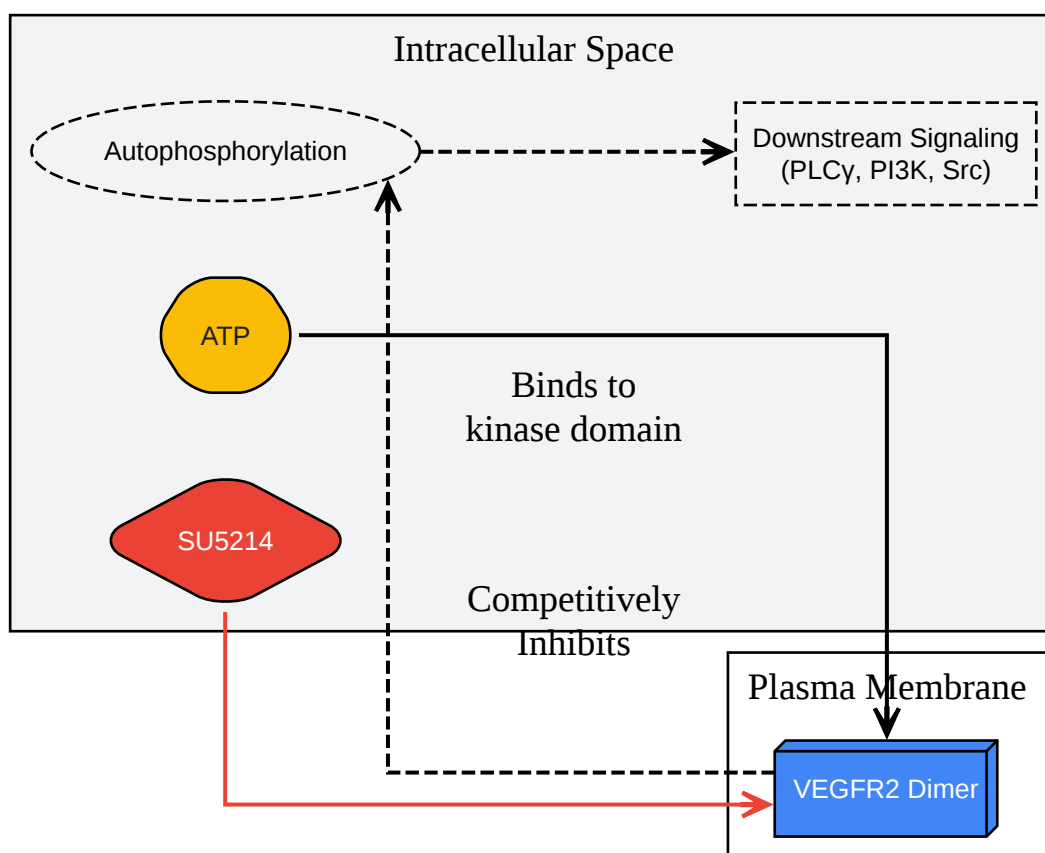
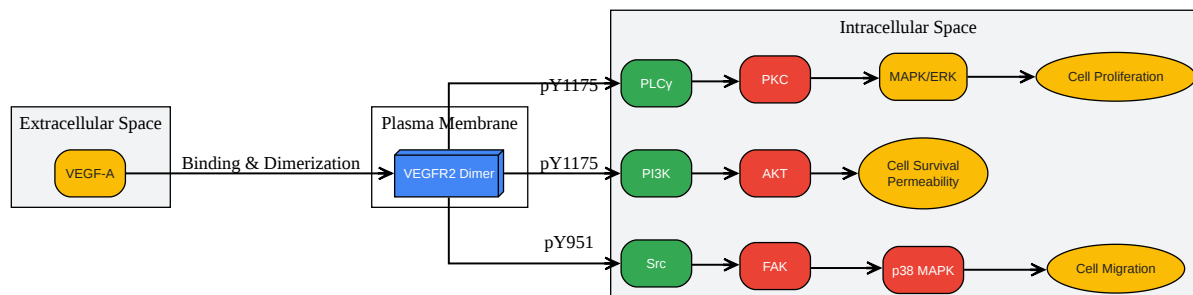
The VEGFR2 Signaling Pathway

VEGF-A, a potent mitogen, binds to the extracellular domain of VEGFR2, inducing receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade activates a network of downstream signaling pathways crucial for endothelial cell function.

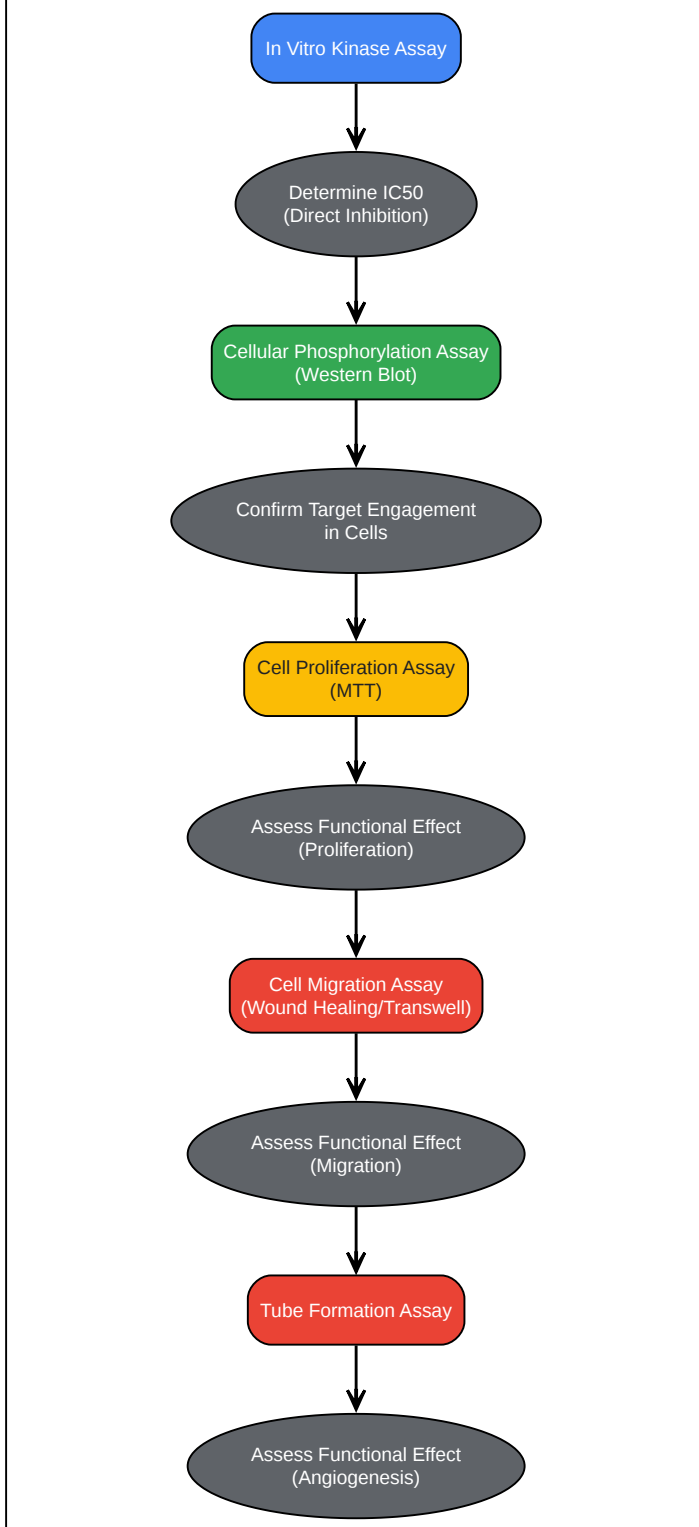
Key Downstream Signaling Cascades:

- **PLCγ-PKC-MAPK/ERK Pathway:** Primarily responsible for endothelial cell proliferation.^[1] Activated VEGFR2 recruits and phosphorylates Phospholipase C gamma (PLCγ). PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK cascade, leading to the transcription of genes involved in cell proliferation.
- **PI3K/AKT Pathway:** A critical regulator of endothelial cell survival and permeability.^[1] Phosphorylated VEGFR2 activates Phosphatidylinositol 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B), which promotes cell survival by inhibiting pro-apoptotic proteins.
- **Src/FAK/p38 MAPK Pathway:** Essential for endothelial cell migration.^[2] VEGFR2 activation leads to the phosphorylation of Src family kinases and Focal Adhesion Kinase (FAK). This activation, in conjunction with the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, regulates the cytoskeletal rearrangements necessary for cell migration.

Diagram of the VEGFR2 Signaling Pathway



Experimental Workflow for VEGFR2 Inhibitor Characterization

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- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
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